molecular formula C14H17N3O3 B11640319 methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate

methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate

Cat. No.: B11640319
M. Wt: 275.30 g/mol
InChI Key: WRVDUFRBKQHKMT-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. These compounds play crucial roles in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with dimethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate is unique due to the presence of the dimethylaminoacetyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 3-[[2-(dimethylamino)acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-17(2)8-11(18)16-12-9-6-4-5-7-10(9)15-13(12)14(19)20-3/h4-7,15H,8H2,1-3H3,(H,16,18)

InChI Key

WRVDUFRBKQHKMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=C(NC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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